![molecular formula C10H12 B3058990 3-Phenyl-1-butene CAS No. 934-10-1](/img/structure/B3058990.png)
3-Phenyl-1-butene
Overview
Description
3-Phenyl-1-butene is a chemical compound with the molecular formula C10H12 . It has an average mass of 132.202 Da and a monoisotopic mass of 132.093903 Da .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1-butene consists of a phenyl group (a benzene ring) attached to a four-carbon chain with a double bond between the first and second carbons . The IUPAC Standard InChI for 3-Phenyl-1-butene is InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3 .Chemical Reactions Analysis
3-Phenyl-1-butene can undergo various chemical reactions. For instance, it can be hydrolyzed (water addition) in the presence of a small amount of HCl . Other reactions such as double bond isomerization, cracking in the side chain, and internal alkylation have also been observed .Physical And Chemical Properties Analysis
3-Phenyl-1-butene has a molecular weight of 132.2023 . More detailed physical and chemical properties such as boiling point, melting point, density, and solubility can be found in specialized chemical databases .Scientific Research Applications
1. Asymmetric Synthesis and Catalysis
- 3-Phenyl-1-butene is utilized in asymmetric synthesis, particularly in nickel-catalyzed cross-coupling reactions of allylic substrates with Grignard reagents. Catalysts used include nickel and palladium complexes with chiral ligands, demonstrating significant enantioselectivity and regioselectivity influenced by various factors (Nagel & Nedden, 1998).
2. Polymerization Processes
- 3-Phenyl-1-butene has been studied in the context of cationic polymerization. This process involves Friedel-Crafts catalysts, leading to the formation of soluble white powders and involves complex kinetics (Asami, Hasegawa, & Onoe, 1976).
3. Photochemical Isomerization
- The compound plays a role in photochemical studies, particularly in cis-trans isomerization processes. The isomerization involves energy transfer between phenyl and olefin groups, showcasing both singlet-singlet and triplet-triplet transfer processes (Nakagawa & Sigal, 1970).
4. Anionic Polymerization Mechanisms
- In anionic polymerization, 3-Phenyl-1-butene serves as a model for studying the mechanism and characterization of living anion chain ends in oligomeric structures. This research provides insights into the delocalization of charges and the predominant structures in different solvents (Suzuki, Tsuji, Watanabe, & Takegami, 1979).
5. Oxidation Studies
- The compound is utilized in oxidation studies to understand the relationship between structure and reaction rates. These studies reveal various stages of oxidation and provide insights into the kinetics and products formed during the oxidation process (Lawrence & Shelton, 1950).
6. Solvolysis Reactions
- It's involved in solvolysis reactions, specifically in the nucleophilic addition of water to tertiary allylic carbocations. These reactions help in understanding the behavior of carbocations in different solvents and their reactivity (Jia, Ottosson, Zeng, & Thibblin, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
but-3-en-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPXLAPHLQIKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298327 | |
Record name | (But-3-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934-10-1 | |
Record name | NSC122566 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (But-3-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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